molecular formula C10H10N2O B2743925 3-methyl-1H-indole-2-carboxamide CAS No. 681477-53-2

3-methyl-1H-indole-2-carboxamide

Cat. No. B2743925
CAS RN: 681477-53-2
M. Wt: 174.203
InChI Key: AGLXAUZHPJSEET-UHFFFAOYSA-N
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Description

3-methyl-1H-indole-2-carboxamide is a derivative of indole, a heterocyclic organic compound. The indole skeleton has a benzene ring fused to a pyrrole ring . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Synthesis Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Synthetic strategies of indole 2 and 3-carboxamide derivatives have been investigated . The indole molecule has seven positions to accommodate different substitutions . Thus, the new derivatives of the indole can be synthesized according to these seven positions .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .


Chemical Reactions Analysis

The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . Synthetic strategies of indole 2 and 3-carboxamide derivatives, the type, and mode of interaction of these derivatives against HLGP, HIV-1, renin enzyme, and structure–activity studies of these compounds were investigated .

Scientific Research Applications

Chemical Reactions and Molecular Structure

  • Chemical Reactions : 3-Methyl-1H-indole-2-carboxamide, as part of the indole carboxamide group, is involved in chemical reactions with substituted propargyl alcohols. This reaction leads to various molecular transformations, including [4 + 3]-annulation and carboxamide group migration (Selvaraj, Debnath, & Swamy, 2019).
  • Crystal Structure Analysis : The crystal structure of N-methyl-1H-indole-2-carboxamide has been determined, revealing insights into its molecular geometry, which is essentially planar. This structural knowledge aids in understanding its interactions and properties (Manríquez et al., 2009).

Biomedical Research

  • HIV-1 Research : In the context of HIV-1 research, this compound derivatives have shown potential as non-nucleoside reverse transcriptase inhibitors. These compounds exhibit potent activity against HIV-1, highlighting their potential in antiviral therapy (Alexandre et al., 2011).
  • Antituberculosis Agents : Indole-2-carboxamides, including 3-methyl derivatives, have been identified as promising agents in antituberculosis therapy. They show potent activity against Mycobacterium tuberculosis and are being explored for their efficacy and pharmacokinetic properties (Kondreddi et al., 2013).

Photophysical Properties

  • Fluorescence Studies : Indole derivatives, including this compound, have been studied for their photophysical properties. These compounds exhibit significant fluorescence quantum yields and solvent sensitivity, making them candidates for fluorescent probes (Pereira et al., 2010).

Synthetic Strategies and Medicinal Chemistry

  • Synthetic Approaches : Various synthetic strategies involving 3-methyl-1H-indole-2-carboxamides are being explored. These strategies are crucial for the development of pharmaceutical compounds and have shown unique inhibitory properties against a range of enzymes (Chehardoli & Bahmani, 2020).
  • Cancer Research : 3-Methyl-1H-indole-2-carboxamides are being explored for their potential in cancer treatment. They have been identified as inhibitors of specific molecular targets, such as the androgen receptor and tyrosine kinase, which are significant in cancer pathogenesis (Ban et al., 2014).

Mechanism of Action

Target of Action

3-Methyl-1H-Indole-2-Carboxamide, like other indole derivatives, has been found to bind with high affinity to multiple receptors . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Mode of Action

The interaction of this compound with its targets often results in the inhibition of the target’s activity. This is primarily due to the formation of hydrogen bonds between the carboxamide moiety of the compound and the target enzymes or proteins .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.

Pharmacokinetics

Similar to other mmpl3 inhibitors, the inherent high lipophilicity of the compound likely endows it with facilitated diffusion through lipid-rich bilayers . This property could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the broad range of biological activities associated with indole derivatives . For example, certain indole derivatives have been reported to show inhibitory activity against influenza A , suggesting that this compound may also have antiviral effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s lipophilicity could potentially affect its ability to diffuse through different biological environments . .

Future Directions

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . Researchers have done many studies on the synthesis and biological evaluation of indole derivatives due to their biological properties and their potential to be the target .

properties

IUPAC Name

3-methyl-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-6-7-4-2-3-5-8(7)12-9(6)10(11)13/h2-5,12H,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLXAUZHPJSEET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=CC=CC=C12)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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